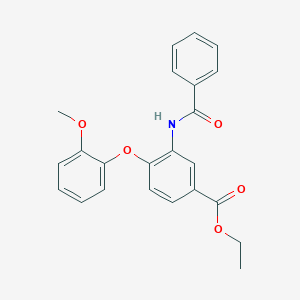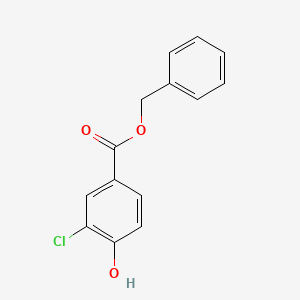![molecular formula C13H28N2O2 B14421561 2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol CAS No. 85181-19-7](/img/structure/B14421561.png)
2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol: is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups, making it a highly hindered amine. This compound is often used in various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol typically involves the following steps:
Formation of 2,2,6,6-Tetramethylpiperidine: This is achieved through the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine using the Wolff-Kishner reaction.
Amination: The 2,2,6,6-Tetramethylpiperidine is then reacted with ethylene oxide to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form oxides.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Reduction: The compound can be reduced to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and iodine.
Substitution: Reagents such as alkyl halides are used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products
Oxidation: Formation of oxides and hydroxylamines.
Substitution: Formation of substituted amines.
Reduction: Formation of reduced piperidine derivatives.
Scientific Research Applications
2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a hindered base in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol involves its role as a hindered base. It can stabilize reactive intermediates and facilitate various chemical reactions. The molecular targets include nucleophiles and electrophiles in organic synthesis, where it acts to modulate reaction pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor and structurally similar compound.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A derivative used in radical reactions.
4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with similar applications.
Uniqueness
2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol is unique due to its combination of a highly hindered piperidine ring with an ethoxyethanol group. This structure imparts unique reactivity and stability, making it valuable in both research and industrial applications.
Properties
CAS No. |
85181-19-7 |
|---|---|
Molecular Formula |
C13H28N2O2 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2-[2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C13H28N2O2/c1-12(2)9-11(10-13(3,4)15-12)14-5-7-17-8-6-16/h11,14-16H,5-10H2,1-4H3 |
InChI Key |
IXVQOBROPSXSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCOCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
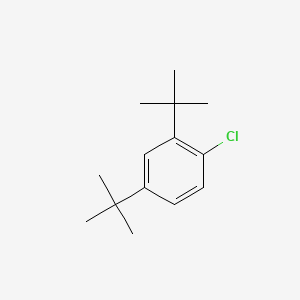
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
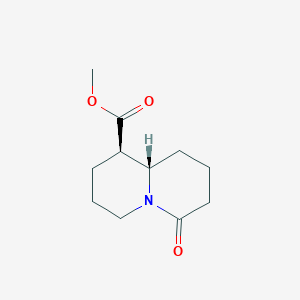

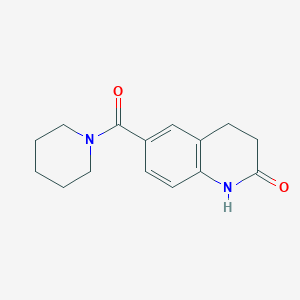

![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)

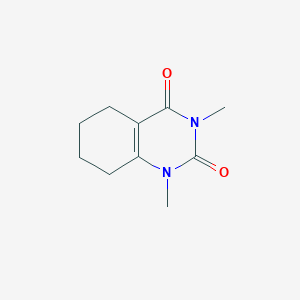
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
